Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2-ethylhexyl groups attached to a 3-methylcyclohex-4-ene-1,2-dicarboxylate core. This compound is often used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry:
- Used as a plasticizer in the production of flexible polymers.
- Acts as a solvent in certain chemical reactions.
Biology:
- Investigated for its potential effects on biological membranes due to its plasticizing properties.
Medicine:
- Studied for its potential use in drug delivery systems where flexibility and durability of the carrier material are crucial.
Industry:
- Widely used in the manufacture of flexible PVC products, such as cables, flooring, and medical devices.
Mechanism of Action
Molecular Targets and Pathways: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects primarily by integrating into polymer matrices, thereby increasing their flexibility and durability. It interacts with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and workability of the material.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar properties but different chemical structure.
Diisononyl phthalate: Used as a plasticizer with a different alkyl chain length.
Dioctyl terephthalate: A non-phthalate plasticizer with similar applications.
Uniqueness: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to provide flexibility and durability to polymers while maintaining stability under various conditions makes it a valuable compound in multiple applications.
Properties
CAS No. |
63407-84-1 |
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Molecular Formula |
C25H44O4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-6-10-14-20(8-3)17-28-24(26)22-16-12-13-19(5)23(22)25(27)29-18-21(9-4)15-11-7-2/h12-13,19-23H,6-11,14-18H2,1-5H3 |
InChI Key |
PFEQJAQEYJWFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CC(C1C(=O)OCC(CC)CCCC)C |
Origin of Product |
United States |
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